5-bromo-4-methyl-N-propylpyridin-2-amine
Overview
Description
5-bromo-4-methyl-N-propylpyridin-2-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a propylamine group attached to the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-N-propylpyridin-2-amine typically involves the bromination of 4-methyl-2-pyridine followed by the introduction of the propylamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The subsequent amination step involves the reaction of the brominated intermediate with propylamine under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-N-propylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-4-methyl-N-propylpyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-N-propylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propylamine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine
- N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine
- N-(5-Bromo-4-methyl-2-pyridinyl)methanesulfonamide
Uniqueness
5-bromo-4-methyl-N-propylpyridin-2-amine is unique due to the presence of the propylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where the propylamine group plays a critical role in the compound’s activity.
Properties
IUPAC Name |
5-bromo-4-methyl-N-propylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMKAGABPPDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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